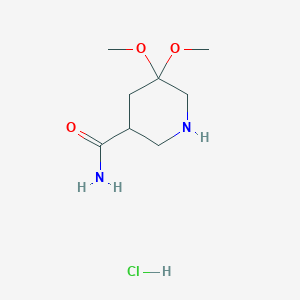

5,5-Dimethoxypiperidine-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

5,5-dimethoxypiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-12-8(13-2)3-6(7(9)11)4-10-5-8;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWCLBBWFQLKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(CNC1)C(=O)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Methoxy Groups: Methoxy groups are introduced at the 5-position of the piperidine ring using methoxylation reactions.

Carboxamide Formation: The carboxamide group is introduced at the 3-position through amidation reactions.

Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Amines.

Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be explored for its pharmacological activities, such as its effects on neurotransmitter systems or enzyme inhibition.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxypiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5,5-dimethoxypiperidine-3-carboxamide hydrochloride and its analogs:

Key Findings:

- Solubility and Reactivity : The methoxy and carboxamide groups in 5,5-dimethoxypiperidine-3-carboxamide HCl enhance its solubility in aqueous media compared to ester-containing analogs like methyl piperidine-3-carboxylate HCl. This property may favor its use in formulations requiring high bioavailability .

- Pharmacological Potential: Unlike berberine hydrochloride (a well-characterized alkaloid), 5,5-dimethoxypiperidine-3-carboxamide HCl lacks direct evidence of bioactivity.

- Stability : The hydrochloride salt form improves stability under storage conditions, a trait shared with benzydamine hydrochloride and other hydrochlorides validated in analytical studies .

Analytical Method Comparisons

Analytical techniques such as RP-HPLC have been widely applied to structurally related hydrochlorides. For example:

- Accuracy and Precision : Benzydamine hydrochloride and dosulepin hydrochloride exhibit recovery rates of 98–102% in validated HPLC methods, suggesting that similar protocols could be adapted for 5,5-dimethoxypiperidine-3-carboxamide HCl .

- Chromatographic Behavior: Piperidine derivatives with polar substituents (e.g., methoxy groups) typically show shorter retention times in reversed-phase systems compared to nonpolar analogs .

Biological Activity

5,5-Dimethoxypiperidine-3-carboxamide hydrochloride is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Piperidine Ring : A six-membered ring structure containing nitrogen.

- Methoxy Groups : Two methoxy groups at the 5-position, which may influence its reactivity and biological interactions.

- Carboxamide Group : Located at the 3-position, contributing to its chemical properties.

This compound is often synthesized through a series of reactions involving the formation of the piperidine ring, introduction of methoxy groups, and carboxamide formation, followed by conversion into its hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. It is hypothesized that the compound may modulate neurotransmitter systems or inhibit certain enzymes, thus influencing various biological pathways.

Pharmacological Effects

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in metabolic processes, which could have implications for conditions such as diabetes and obesity .

Case Studies and Research Findings

Research has shown that compounds similar to this compound have demonstrated significant biological activities:

- A study indicated that piperidine derivatives can exhibit potent inhibitory effects on soluble epoxide hydrolase, which plays a role in inflammation and pain modulation .

- Another investigation highlighted the potential use of piperidine-based compounds in targeting estrogen receptors for cancer treatment, showcasing their therapeutic promise in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification strategies for 5,5-dimethoxypiperidine-3-carboxamide hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of the piperidine core. For example, carboxamide formation may involve coupling activated carboxylic acid derivatives (e.g., using EDC·HCl ) with amines under anhydrous conditions. Purification typically employs recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane gradients). Analytical validation via HPLC (≥98% purity) and NMR (e.g., monitoring δ 3.3–3.7 ppm for methoxy groups) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm methoxy (δ ~3.3 ppm) and carboxamide (δ ~7.5–8.5 ppm) groups. Compare with reference spectra of structurally analogous piperidine hydrochlorides .

- HPLC/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry for purity and molecular ion verification ([M+H] expected) .

- XRD : Single-crystal X-ray diffraction for absolute configuration determination if crystalline .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Conditions : Test thermal stability (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure (ICH Q1B guidelines).

- Time Points : 0, 1, 3, 6, and 12 months.

- Analytics : Monitor degradation via HPLC peak area reduction and NMR spectral shifts. Compare with impurity standards (e.g., EP/BP reference materials) .

- Data Interpretation : Use Arrhenius kinetics to predict shelf life. Note: Hydrochloride salts often exhibit better stability than free bases .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Methodological Answer :

- Receptor Binding : Radioligand displacement assays (e.g., opioid or sigma receptors, given structural similarity to piperidine derivatives ).

- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells (IC determination). Include positive controls (e.g., cisplatin) and validate with triplicate runs .

- Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis vs. NMR solubility measurements).

- Contextual Factors : Control batch-to-batch variability (e.g., residual solvents, crystallinity) via certificate of analysis (CoA) review .

- Statistical Analysis : Apply ANOVA or mixed-effects models to isolate experimental vs. biological variability .

Q. What strategies optimize analytical method development for quantifying this compound in complex matrices?

- Methodological Answer :

- Column Selection : HILIC or ion-pair chromatography for polar hydrochloride salts.

- Validation Parameters :

- Linearity : 5-point calibration (1–100 µg/mL, R ≥0.99).

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Recovery : Spike-and-recovery in biological fluids (e.g., plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.